molecular formula C14H8BrF5O2 B14089204 2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14089204
M. Wt: 383.11 g/mol
InChI Key: XOJPQRPTFLYZIV-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of bromine, methoxy, phenoxy, difluoro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One possible synthetic route is as follows:

    Starting Material: Begin with 2-methoxyphenol.

    Bromination: Brominate 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol.

    Phenoxy Substitution: React 5-bromo-2-methoxyphenol with 1,3-difluoro-5-(trifluoromethyl)benzene under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine atoms, the compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products can include various substituted benzene derivatives.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products can include dehalogenated compounds or alcohols.

Scientific Research Applications

2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various molecular interactions, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • 2-(5-Bromo-2-ethoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • 2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-4-(trifluoromethyl)benzene

Uniqueness

2-(5-Bromo-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. The combination of bromine, methoxy, phenoxy, difluoro, and trifluoromethyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H8BrF5O2

Molecular Weight

383.11 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8BrF5O2/c1-21-11-3-2-8(15)6-12(11)22-13-9(16)4-7(5-10(13)17)14(18,19)20/h2-6H,1H3

InChI Key

XOJPQRPTFLYZIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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